molecular formula C17H12BrNO3 B2468315 6-Bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid CAS No. 351329-64-1

6-Bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid

Cat. No. B2468315
CAS RN: 351329-64-1
M. Wt: 358.191
InChI Key: OSGMFZLPSOECIH-UHFFFAOYSA-N
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Description

“6-Bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 351329-64-1. It has a molecular weight of 358.19 .


Synthesis Analysis

Quinoline, the core structure of the compound, has been synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “6-Bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid” is characterized by the presence of a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety . The InChI code for the compound is 1S/C17H12BrNO3/c1-22-12-4-2-3-10(7-12)16-9-14(17(20)21)13-8-11(18)5-6-15(13)19-16/h2-9H,1H3,(H,20,21) .


Chemical Reactions Analysis

The synthesis of quinoline derivatives involves various chemical reactions. For instance, the construction of the quinoline scaffold often involves transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .


Physical And Chemical Properties Analysis

The compound “6-Bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid” has a molecular weight of 358.19 .

Scientific Research Applications

Synthesis and Biological Activity

6-Bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid is used in the synthesis of novel compounds. For example, it has been utilized in the synthesis of novel 5-methoxyindole-3-carboxylic acids, which are of interest as starting materials for the synthesis of biologically active compounds (Grinev et al., 1987).

Photophysical Properties Study

This compound is also studied for its photophysical properties. Research includes the synthesis of 7-Hydroxy-3-(4-nitrophenyl)quinoline-6-carboxylic acid, which shows dual emissions and large Stokes shift emission patterns, demonstrating that the emission properties of compounds depend on the solvent polarity (Padalkar & Sekar, 2014).

Antimicrobial and Antimalarial Agents

Additionally, derivatives of this compound have been synthesized and evaluated for antimicrobial and antimalarial activities. For instance, a series of 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline and its derivatives have shown promising results against various microorganisms and P. falciparum, a malaria-causing parasite (Parthasaradhi et al., 2015).

Synthesis of Diuretic Compounds

The compound has also been used in the synthesis of diuretic agents. Research includes the synthesis of 9-Bromo-7-Hydroxy-5-Oxo-2,3-Dihydro-1H,5H-Pyrido[3,2,1-ij]Quinoline-6-Carboxylic Acid Anilides, which have shown increased diuretic activity compared to their non-brominated analogs (Ukrainets et al., 2013).

Future Directions

Quinoline and its derivatives have gained significant attention due to their versatile applications in various fields. They are vital scaffolds for leads in drug discovery and play a major role in medicinal chemistry . Therefore, the future directions for “6-Bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid” and similar compounds may involve further exploration of their potential applications in drug discovery and other areas of chemistry.

Mechanism of Action

Target of Action

The primary targets of “6-Bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid” are currently unknown. The compound is a product for proteomics research

Mode of Action

Quinoline derivatives have been known to interact with various targets, receptors, or microorganisms . The specific interactions of this compound with its targets, and the resulting changes, are areas of ongoing research.

Biochemical Pathways

Quinoline derivatives have been found to impact a variety of biochemical pathways , but the specific pathways influenced by this compound remain to be elucidated.

Result of Action

Quinoline derivatives have been found to exhibit various biological activities, including anti-cancer, anti-microbial, and anti-inflammatory effects . The specific effects of this compound are subject to further investigation.

properties

IUPAC Name

6-bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO3/c1-22-12-4-2-3-10(7-12)16-9-14(17(20)21)13-8-11(18)5-6-15(13)19-16/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGMFZLPSOECIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid

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